molecular formula C12H9BrN4 B13038063 2-(4-Bromophenyl)imidazo[1,2-a]pyrazin-3-amine

2-(4-Bromophenyl)imidazo[1,2-a]pyrazin-3-amine

Cat. No.: B13038063
M. Wt: 289.13 g/mol
InChI Key: YWMXDGFTNFUOGF-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)imidazo[1,2-a]pyrazin-3-amine is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core substituted with a 4-bromophenyl group. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)imidazo[1,2-a]pyrazin-3-amine typically involves multi-step reactions starting from readily available precursors.

Industrial Production Methods: Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ advanced techniques such as continuous flow synthesis and automated reaction monitoring to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromophenyl)imidazo[1,2-a]pyrazin-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

2-(4-Bromophenyl)imidazo[1,2-a]pyrazin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)imidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 2-(4-Bromophenyl)imidazo[1,2-a]pyrazin-3-amine is unique due to its specific substitution pattern and the resulting biological activities. Its bromophenyl group can enhance its interaction with biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C12H9BrN4

Molecular Weight

289.13 g/mol

IUPAC Name

2-(4-bromophenyl)imidazo[1,2-a]pyrazin-3-amine

InChI

InChI=1S/C12H9BrN4/c13-9-3-1-8(2-4-9)11-12(14)17-6-5-15-7-10(17)16-11/h1-7H,14H2

InChI Key

YWMXDGFTNFUOGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C=CN=CC3=N2)N)Br

Origin of Product

United States

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